molecular formula C19H15BrCl2N2O4 B298178 N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No. B298178
M. Wt: 486.1 g/mol
InChI Key: NLUZSWUZEALEQR-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, also known as LSN3213128, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme 12-lipoxygenase, which is involved in the biosynthesis of inflammatory mediators. The compound has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects
N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation and migration of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide inhibits tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several advantages for laboratory experiments. The compound is stable and can be easily synthesized using various methods. The compound has also been shown to have low toxicity in animal models. However, the limitations of N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide for laboratory experiments include its low solubility in water and its limited bioavailability.

Future Directions

N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has shown promising results in scientific research, and there are several future directions for the compound. One direction is to investigate the potential of N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide as a therapeutic agent for the treatment of cancer. Another direction is to study the mechanism of action of the compound and its interactions with other signaling pathways. Additionally, future research could focus on improving the solubility and bioavailability of N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide for potential clinical applications.
Conclusion
In conclusion, N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Future research on N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide could lead to the development of new therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has been synthesized using various methods, including the condensation reaction of 5-bromo-3-methoxy-2-(2-propynyloxy)benzaldehyde with 2-(2,4-dichlorophenoxy)acetic acid hydrazide in the presence of a base. The compound has also been synthesized using a one-pot reaction of 5-bromo-3-methoxy-2-(2-propynyloxy)benzaldehyde, 2-(2,4-dichlorophenoxy)acetic acid hydrazide, and triethylamine in the presence of acetonitrile.

Scientific Research Applications

N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has shown potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-metastatic properties. In vitro studies have shown that N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that the compound inhibits tumor growth and metastasis in animal models.

properties

Product Name

N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Molecular Formula

C19H15BrCl2N2O4

Molecular Weight

486.1 g/mol

IUPAC Name

N-[(E)-(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C19H15BrCl2N2O4/c1-3-6-27-19-12(7-13(20)8-17(19)26-2)10-23-24-18(25)11-28-16-5-4-14(21)9-15(16)22/h1,4-5,7-10H,6,11H2,2H3,(H,24,25)/b23-10+

InChI Key

NLUZSWUZEALEQR-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC#C)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Br

SMILES

COC1=C(C(=CC(=C1)Br)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OCC#C

Canonical SMILES

COC1=CC(=CC(=C1OCC#C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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